Losartan Carboxaldehyde
描述
洛沙坦羧醛,也称为 EXP3179,是洛沙坦的重要中间体醛代谢产物。洛沙坦是一种众所周知的血管紧张素 II 受体拮抗剂,主要用于治疗高血压。 与洛沙坦不同,洛沙坦羧醛不阻断血管紧张素受体,但通过抑制内皮环氧合酶 (COX)-2 的表达而表现出显著的抗炎特性 .
作用机制
洛沙坦羧醛主要通过抑制 COX-2 表达来发挥其作用。这种抑制减少了促炎前列腺素的产生,从而发挥抗炎作用。 此外,它作为过氧化物酶体增殖物激活受体 γ (PPARγ) 的激动剂,在脂质代谢和葡萄糖稳态中发挥作用 .
类似化合物:
洛沙坦: 母体化合物,主要用作血管紧张素 II 受体拮抗剂。
EXP3174: 洛沙坦的另一种代谢产物,它保留了阻断血管紧张素受体的能力。
厄贝沙坦: 另一种具有类似治疗用途的血管紧张素 II 受体拮抗剂。
比较: 洛沙坦羧醛的独特之处在于它不阻断血管紧张素受体,而是抑制 COX-2,从而提供抗炎益处。 这将其与主要作用于肾素-血管紧张素系统的其他代谢产物和类似化合物区分开来 .
洛沙坦羧醛的独特特性和多种应用使其成为研究和潜在治疗环境中的宝贵化合物。
生化分析
Biochemical Properties
Losartan Carboxaldehyde does not block angiotensin receptors but instead inhibits the expression of endothelial cyclooxygenase (COX)-2, thereby exerting anti-inflammatory actions . It also blocks the upregulation of intercellular adhesion molecule (ICAM)-1 mRNA and COX-dependent generation of thromboxane A2 and prostaglandin F2α .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits platelet aggregation induced by arachidonic acid in isolated human platelet-rich plasma . It also decreases superoxide production by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It stimulates the phosphorylation of the endothelial nitric oxide synthase through a PI3-kinase/Akt pathway downstream of the VEGF-receptor 2 in cultured endothelial cells . It also inhibits LPS-induced increases in COX2 mRNA expression and LPS- or angiotensin II-induced increases in supernatant prostaglandin F2α levels in human umbilical vein endothelial cells .
Temporal Effects in Laboratory Settings
It is known that Losartan, from which this compound is derived, is rapidly absorbed after oral administration, reaching a peak in plasma 1 to 2 hours .
Metabolic Pathways
This compound is involved in the metabolic pathways of Losartan. It is formed from Losartan by the cytochrome P450 (CYP) isoforms CYP2C9 and CYP3A4 .
Transport and Distribution
It is known that Losartan, the parent compound, is rapidly absorbed after oral administration .
准备方法
合成路线和反应条件: 洛沙坦羧醛是由洛沙坦通过细胞色素 P450 酶的作用合成的,特别是 CYP2C9 和 CYP3A4 。该过程涉及洛沙坦的氧化,导致醛基的形成。
工业生产方法: 洛沙坦羧醛的工业生产通常涉及使用受控的酶促反应以确保高产率和纯度。反应条件经过优化,有利于醛代谢产物的形成,同时最大程度地减少不希望的副产物的产生。
反应类型:
氧化: 洛沙坦羧醛可以进一步氧化形成羧酸。
还原: 醛基可以还原形成相应的醇。
取代: 该化合物可以参与亲核取代反应,特别是在醛碳处。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 格氏试剂 (RMgX) 等亲核试剂可用于取代反应。
主要产品:
氧化: 羧酸。
还原: 醇类。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
洛沙坦羧醛在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及其他化合物的生产中的中间体。
生物学: 研究其对细胞过程的影响,特别是其抗炎特性。
医学: 研究其除作为洛沙坦的代谢产物之外的潜在治疗用途,包括其对炎症和氧化应激的影响。
相似化合物的比较
Losartan: The parent compound, primarily used as an angiotensin II receptor antagonist.
EXP3174: Another metabolite of Losartan, which retains the ability to block angiotensin receptors.
Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Comparison: Losartan Carboxaldehyde is unique in that it does not block angiotensin receptors but instead inhibits COX-2, providing anti-inflammatory benefits. This distinguishes it from other metabolites and similar compounds that primarily act on the renin-angiotensin system .
This compound’s unique properties and diverse applications make it a valuable compound in both research and potential therapeutic contexts.
属性
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZSMTSTFMNWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150855 | |
Record name | Losartan carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114798-36-6 | |
Record name | Losartan carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Losartan carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOSARTAN CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。